4-tert-butyl-N-(2-isopropylphenyl)benzenesulfonamide
Overview
Description
4-tert-butyl-N-(2-isopropylphenyl)benzenesulfonamide, commonly known as TIPS-benzene sulfonamide, is a chemical compound with various scientific research applications. It is a sulfonamide-based compound that has been used in many laboratory experiments due to its unique properties.
Mechanism of Action
TIPS-benzene sulfonamide acts as a chiral auxiliary in metal-catalyzed reactions. It helps in the formation of chiral products by controlling the stereochemistry of the reaction. It also acts as a protecting group for amines in organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of TIPS-benzene sulfonamide. However, it has been reported that it does not have any significant toxicity or side effects.
Advantages and Limitations for Lab Experiments
TIPS-benzene sulfonamide has several advantages in lab experiments. It is easy to synthesize and handle, and it is readily available. It is also a versatile compound that can be used in a wide range of scientific research applications.
However, there are also some limitations associated with TIPS-benzene sulfonamide. It is not soluble in water, which can make it difficult to use in some experiments. It is also relatively expensive compared to other reagents.
Future Directions
There are several future directions for the use of TIPS-benzene sulfonamide in scientific research. One potential area is in the synthesis of new pharmaceuticals and natural products. It can also be used in the development of new chiral ligands for metal-catalyzed reactions. Additionally, further research can be conducted to explore the potential biochemical and physiological effects of TIPS-benzene sulfonamide.
Conclusion:
In conclusion, TIPS-benzene sulfonamide is a versatile compound that has various scientific research applications. It is easy to synthesize and handle, and it has been used in the synthesis of various biologically active molecules. While there are limitations associated with its use, it has several advantages that make it a valuable reagent in laboratory experiments. With further research, it has the potential to be used in the development of new pharmaceuticals and natural products.
Scientific Research Applications
TIPS-benzene sulfonamide has been used in various scientific research applications. It is commonly used as a ligand in metal-catalyzed reactions, where it acts as a chiral auxiliary. It has also been used in the synthesis of various biologically active molecules, including natural products and pharmaceuticals.
properties
IUPAC Name |
4-tert-butyl-N-(2-propan-2-ylphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2S/c1-14(2)17-8-6-7-9-18(17)20-23(21,22)16-12-10-15(11-13-16)19(3,4)5/h6-14,20H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYFINXEEXHNAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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